molecular formula C13H21NO2 B13611681 tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate

Cat. No.: B13611681
M. Wt: 223.31 g/mol
InChI Key: XDMBPPUGEUEIES-UHFFFAOYSA-N
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Description

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: is a complex organic compound known for its unique structure and potential applications in various fields. It is characterized by a tricyclic framework, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions to form the tricyclic structure.

    Introduction of the Carbamate Group: This step involves the reaction of the tricyclic intermediate with tert-butyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of tricyclic structures on biological systems. It can serve as a model compound for understanding the interactions between tricyclic molecules and biological targets.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: can be compared with other tricyclic carbamates and related compounds.

    This compound: is unique due to its specific tricyclic structure and the presence of the tert-butyl carbamate group.

Uniqueness

The uniqueness of this compound lies in its combination of a tricyclic core with a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl N-(3-tricyclo[4.2.0.02,5]octanyl)carbamate

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-9-7-4-5-8(7)11(9)10/h7-11H,4-6H2,1-3H3,(H,14,15)

InChI Key

XDMBPPUGEUEIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1C3C2CC3

Origin of Product

United States

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